molecular formula C21H26N2O B4728612 N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]cyclohexanecarboxamide

N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]cyclohexanecarboxamide

Cat. No.: B4728612
M. Wt: 322.4 g/mol
InChI Key: FZXFVPNOJOAQQX-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]cyclohexanecarboxamide is a complex organic compound that features a cyclohexane ring bonded to a carboxamide group, which is further connected to a pyridine ring and a dimethylphenyl group

Properties

IUPAC Name

N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-15-10-11-16(2)19(13-15)20(18-9-6-12-22-14-18)23-21(24)17-7-4-3-5-8-17/h6,9-14,17,20H,3-5,7-8H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXFVPNOJOAQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]cyclohexanecarboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]cyclohexanecarboxamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]cyclohexanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]cyclohexanecarboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]cyclohexanecarboxamide
Reactant of Route 2
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N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]cyclohexanecarboxamide

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